molecular formula C10H14F2N4O B1492382 3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine CAS No. 2098048-26-9

3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine

Cat. No. B1492382
CAS RN: 2098048-26-9
M. Wt: 244.24 g/mol
InChI Key: VENFTKKFIZRDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine (3-DFPP) is a novel heterocyclic compound that has been studied for its various scientific applications. It belongs to the pyridazine family of compounds, which are characterized by their six-membered ring structure containing two nitrogen atoms. 3-DFPP is of particular interest due to its unique combination of physical and chemical properties. Its low boiling point, high solubility in water, and wide range of biological activities make it a promising candidate for use in various research applications. In

Scientific Research Applications

Androgen Receptor Downregulation in Prostate Cancer

A study described the development of AZD3514, a derivative in the same chemical class, which downregulates the androgen receptor, showing potential for treating advanced prostate cancer. Modifications to improve solubility and address toxicity concerns led to its evaluation in a Phase I clinical trial for castrate-resistant prostate cancer (Bradbury et al., 2013).

Anti-diabetic Drug Development

Research on triazolo-pyridazine-6-yl-substituted piperazines, similar to the compound , demonstrated significant potential as anti-diabetic drugs through DPP-4 inhibition and insulinotropic activities. The study highlighted the synthesis, in silico, and in vitro evaluation, showing these compounds' effectiveness in managing diabetes (Bindu et al., 2019).

Antimicrobial and Antimalarial Activities

Another research effort synthesized sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for antimicrobial activity against various bacterial strains and for antifungal and antimalarial activities, demonstrating their potential in developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).

Antibacterial Agents Development

A study on piperazinyl oxazolidinone compounds, which share structural similarities with the specified compound, explored their effectiveness as antibacterial agents against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. This research demonstrated the potential of such compounds in treating bacterial infections (Tucker et al., 1998).

properties

IUPAC Name

3-(2,2-difluoroethoxy)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4O/c11-8(12)7-17-10-2-1-9(14-15-10)16-5-3-13-4-6-16/h1-2,8,13H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENFTKKFIZRDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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